O-Desmethyl Mebeverine Alcohol-d5
Description
Contextualizing Mebeverine (B1676125) Metabolism and its Metabolites in Drug Discovery
Mebeverine, a drug utilized for its musculotropic antispasmodic properties, primarily targets the smooth muscle of the gastrointestinal tract. wikipedia.org Upon administration, mebeverine undergoes rapid and extensive metabolism, to the extent that the parent drug is virtually undetectable in blood plasma and urine. researchgate.netiaea.org This metabolic transformation is primarily initiated by esterases, which hydrolyze mebeverine into mebeverine alcohol and veratric acid. nih.govnih.gov
Following this initial hydrolysis, mebeverine alcohol undergoes further metabolic changes, including O-demethylation, leading to the formation of O-Desmethyl Mebeverine Alcohol. nih.govmedchemexpress.com Subsequent oxidation of the alcohol moiety of these metabolites results in the corresponding carboxylic acids, namely Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC). researchgate.netresearchgate.net These acidic metabolites are the major circulating forms found in human plasma and are crucial markers for assessing systemic exposure to mebeverine. researchgate.netiaea.orgnih.gov The intricate metabolic pathway of mebeverine underscores the necessity of studying its metabolites to fully comprehend its pharmacokinetic profile.
The Strategic Importance of Deuterated Analogs in Pharmacokinetic and Metabolic Investigations
The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern bioanalytical and pharmacokinetic research. nih.govresearchgate.net Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which increases its mass. nih.gov Replacing hydrogen atoms with deuterium at specific positions in a molecule, a process known as deuteration, creates a compound that is chemically identical to its non-deuterated counterpart but can be distinguished by its higher molecular weight. nih.govmedchemexpress.com
This mass difference is the key to the utility of deuterated compounds as internal standards in quantitative analysis, especially in mass spectrometry-based techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). mathewsopenaccess.com When added to a biological sample (e.g., plasma or urine) at a known concentration, the deuterated analog behaves almost identically to the non-labeled analyte during sample extraction, chromatography, and ionization. nih.gov This co-elution and similar behavior allow for precise and accurate quantification of the analyte by correcting for any sample loss or variability during the analytical process. The result is a more reliable and robust bioanalytical method, which is critical for pharmacokinetic studies that inform drug development. mathewsopenaccess.comoriprobe.com
O-Desmethyl Mebeverine Alcohol-d5: A Key Tool for Mechanistic Research
This compound is the deuterium-labeled form of O-Desmethyl Mebeverine Alcohol. acanthusresearch.comchemicalbook.com Its primary and most critical application in pharmaceutical research is as an internal standard for the quantification of its non-labeled counterpart, a metabolite of mebeverine. chemicalbook.com Given the complexity of mebeverine's metabolic profile and the low concentrations of some of its metabolites, highly sensitive and specific analytical methods are required. researchgate.netmathewsopenaccess.com
The use of this compound in HPLC-MS/MS assays allows researchers to accurately measure the levels of O-Desmethyl Mebeverine Alcohol in biological matrices. This precise quantification is essential for building a complete picture of mebeverine's metabolic fate and for understanding the pharmacokinetic variability between individuals. The stability of the deuterium label ensures that it does not exchange with hydrogen atoms during the analytical process, providing a reliable reference point for quantification.
Scope and Research Objectives of this compound Studies
The primary research objective for utilizing this compound is to serve as a tool for the accurate and precise quantification of the mebeverine metabolite, O-Desmethyl Mebeverine Alcohol. Studies involving this deuterated compound are typically focused on the development and validation of bioanalytical methods. The scope of these studies includes:
Method Development: Establishing robust HPLC-MS/MS methods for the simultaneous determination of mebeverine metabolites in biological samples.
Pharmacokinetic Studies: Using the validated analytical methods to characterize the absorption, distribution, metabolism, and excretion (ADME) of mebeverine by measuring its key metabolites over time.
Metabolic Profiling: Investigating the complete metabolic pathway of mebeverine and identifying all relevant metabolites to understand the drug's biotransformation fully.
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of mebeverine to ensure they deliver the drug to the body at a similar rate and extent.
By enabling the accurate measurement of a key metabolite, this compound plays a vital role in advancing our understanding of mebeverine's behavior in the body, which is crucial for its safe and effective therapeutic use.
Properties
Molecular Formula |
C₁₅H₂₀D₅NO₂ |
|---|---|
Molecular Weight |
256.4 |
Synonyms |
4-[2-[Ethyl(4-hydroxybutyl)amino]propyl]phenol-d5; |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Analogs and Metabolic Intermediates
Retrosynthetic Analysis for O-Desmethyl Mebeverine (B1676125) Alcohol-d5
A retrosynthetic analysis of O-Desmethyl Mebeverine Alcohol-d5 provides a logical framework for planning its synthesis. The primary disconnection points would logically be the ether and amine bonds. A plausible retrosynthetic pathway would involve the following key synthons:
A deuterated ethyl-containing fragment: This would introduce the d5-ethyl group. A suitable starting material could be a deuterated haloethane or a related activated species.
A protected 4-hydroxybutylamine derivative: This would form the backbone of the amino alcohol portion of the molecule.
A protected p-hydroxyphenylacetone derivative: This would serve as the precursor to the propylphenol moiety.
The synthesis would then proceed in a convergent or linear fashion, assembling these fragments through standard organic transformations such as nucleophilic substitution and reductive amination. The placement of the deuterium (B1214612) atoms on the ethyl group is a critical consideration in the selection of the deuterated starting material.
Pathways for Deuterium Incorporation in Complex Organic Molecules
The introduction of deuterium into organic molecules can be achieved through various methods, ranging from simple exchange reactions to more complex multi-step syntheses using deuterated building blocks. stackexchange.comscielo.org.mx The choice of method depends on the desired location of the deuterium atoms, the stability of the molecule to the reaction conditions, and the required level of isotopic enrichment. nih.gov
Stereoselective Deuteration Techniques
For molecules with chiral centers, stereoselective deuteration is crucial to ensure the synthesis of the correct stereoisomer. While O-Desmethyl Mebeverine Alcohol does not possess a chiral center at the position of deuteration, stereoselective techniques are a significant area of research in the synthesis of complex deuterated molecules. nih.gov
Methods for stereoselective deuteration often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic or diastereotopic protons. acs.org For instance, metal-catalyzed hydrogen isotope exchange reactions can provide high levels of stereoselectivity. researchgate.net Ring-closing metathesis has also been employed in the stereoselective synthesis of deuterated cyclic systems. nih.gov
Isotopic Labeling Strategies for Mebeverine Metabolites
The synthesis of isotopically labeled mebeverine metabolites, including this compound, necessitates a strategy that introduces deuterium at a specific, metabolically stable position. acanthusresearch.com The use of a deuterated starting material is often the most direct approach to achieve high isotopic purity. nih.gov
For this compound, a common strategy would involve the use of d6-ethylamine or a related d5-ethyl halide to introduce the deuterated ethyl group. This approach ensures that the deuterium atoms are located on the terminal ethyl group, away from the sites of primary metabolism, thus providing a stable isotopic label.
Optimization of Synthetic Routes for this compound
Optimization of the synthetic route is critical for producing high-purity this compound in a cost-effective and efficient manner. arxiv.org Key areas for optimization include:
Starting Material Selection: Choosing readily available and highly deuterated starting materials is crucial. researchgate.net
Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and catalyst can significantly improve yield and purity. researchgate.net
Protecting Group Strategy: The use of appropriate protecting groups for the phenolic and alcohol functionalities is essential to prevent side reactions and ensure the desired regioselectivity.
Purification: Developing an efficient purification protocol is vital to remove any unlabeled or partially labeled impurities. nih.gov
Table 1: Potential Synthetic Steps and Optimization Considerations
| Step | Description | Key Optimization Parameters |
| 1 | Alkylation of a protected 4-aminobutanol with a deuterated ethylating agent. | Choice of ethylating agent (e.g., bromoethane-d5, iodoethane-d5), base, solvent, and temperature. |
| 2 | Reductive amination of a protected p-hydroxyphenylacetone with the deuterated amino alcohol from step 1. | Choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), pH, and solvent. |
| 3 | Deprotection of the phenolic and alcohol groups. | Selection of deprotection reagents and conditions compatible with the overall molecule. |
Purification Methodologies for Deuterated Pharmaceutical Reference Materials
The purification of deuterated pharmaceutical reference materials like this compound is a critical final step to ensure their quality and accuracy for use in analytical applications. tandfonline.compharmaffiliates.com The primary goal is to remove any residual unlabeled material and other impurities.
Common purification techniques include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating the deuterated compound from its unlabeled counterpart and other impurities based on differences in polarity.
Flash Chromatography: This technique is often used for initial purification on a larger scale.
Crystallization: If the compound is a solid, crystallization can be an effective method for achieving high purity.
The purity of the final product is typically assessed using a combination of analytical techniques, including:
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the position of the deuterium labels.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose |
| LC-MS | To determine the isotopic purity and identify any impurities. |
| ¹H NMR | To confirm the absence of protons at the deuterated positions. |
| ¹³C NMR | To confirm the overall carbon skeleton. |
Investigating Drug Metabolism Pathways Using O Desmethyl Mebeverine Alcohol D5 As a Probe
Elucidation of Mebeverine's Metabolic Transformations to O-Desmethyl Mebeverine (B1676125) Alcohol
The metabolic journey of mebeverine is characterized by rapid and sequential enzymatic reactions. Following oral administration, the parent drug is completely broken down, primarily through hydrolysis and subsequent demethylation. nih.govnih.gov The initial and most significant metabolic step is the cleavage of the ester bond, which is followed by modifications to both the resulting alcohol and acid moieties. oup.comnih.gov
One of the key metabolites formed from the alcohol portion is O-Desmethyl Mebeverine Alcohol. nih.govmedchemexpress.commedchemexpress.com This transformation involves the removal of a methyl group from the methoxybenzene ring of the mebeverine alcohol molecule. nih.gov Studies in humans have identified this O-demethylated alcohol metabolite, 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol, in urine after oral doses of mebeverine, accounting for a small percentage of the total dose excreted. nih.gov
The O-demethylation of the mebeverine alcohol moiety is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wada-ama.orgnih.gov These heme-containing monooxygenases are central to the metabolism of a vast number of drugs and other xenobiotics. nih.gov While the specific CYP isozymes responsible for mebeverine alcohol's O-demethylation have not been definitively identified in all literature, studies on analogous compounds and metabolic pathways provide strong indications. For instance, CYP2D6 and CYP3A4 are frequently involved in the O-demethylation of various drugs. nih.govsigmaaldrich.com Research on the endogenous synthesis of morphine, which involves similar O-demethylation steps, has highlighted the roles of CYP2D6, CYP3A4, and CYP3A5. nih.gov Given that mebeverine metabolism can lead to amphetamine-like compounds, and CYP2D6 is known to metabolize amphetamines, its involvement is plausible. oup.comsigmaaldrich.com Furafylline-sensitive CYP1A2 and ketoconazole-sensitive CYP3A4 are also known to contribute to the demethylation of other drugs and could play a role. sigmaaldrich.com
The initial and rate-determining step in mebeverine's metabolism is the rapid hydrolysis of its ester linkage. oup.comnih.govmedsafe.govt.nz This reaction is catalyzed by carboxylesterases, which are abundant in the intestines and liver. nih.govnih.gov This enzymatic action splits mebeverine into two primary metabolites: Mebeverine Alcohol and Veratric Acid. oup.comnih.gov The hydrolysis is so extensive and rapid that it contributes to a significant first-pass effect, resulting in negligible circulating concentrations of the parent mebeverine drug after oral administration. nih.gov In vitro studies have confirmed this instability in the presence of esterase-containing biological fluids like plasma. oup.com The hydrolysis can be inhibited by esterase inhibitors such as physostigmine, confirming the central role of these enzymes. nih.gov The resulting metabolites, particularly the acid moiety, reach much higher plasma concentrations than any other metabolic product. nih.govnih.gov
| Metabolite Name | Precursor | Key Metabolic Reaction |
| Mebeverine Alcohol | Mebeverine | Esterase-mediated hydrolysis |
| Veratric Acid | Mebeverine | Esterase-mediated hydrolysis |
| O-Desmethyl Mebeverine Alcohol | Mebeverine Alcohol | Cytochrome P450-mediated O-demethylation |
| Mebeverine Acid | Mebeverine Alcohol | Oxidation |
In Vitro Metabolic Stability and Kinetic Studies using Deuterated Substrates
In vitro metabolic stability assays are crucial tools in drug discovery for predicting the intrinsic clearance of a compound. nuvisan.com Using deuterated substrates like O-Desmethyl Mebeverine Alcohol-d5 can provide valuable insights. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions at the site of deuteration, a principle used to enhance a drug's metabolic profile. juniperpublishers.commedchemexpress.com
To assess metabolic stability, compounds are incubated with liver-derived systems that contain the primary drug-metabolizing enzymes. nuvisan.com The two most common systems are:
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of CYP450 enzymes and are widely used to study Phase I metabolic reactions like oxidation and demethylation. nih.gov Incubating this compound with human liver microsomes (HLM) in the presence of necessary cofactors (e.g., NADPH) allows for the determination of its intrinsic clearance by Phase I enzymes. nih.govresearchgate.net
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II (conjugative) metabolizing enzymes. nuvisan.comnih.gov Cryopreserved hepatocytes in suspension are used to provide a more comprehensive picture of a drug's metabolism, including uptake, Phase I/II reactions, and efflux. mdpi.com Stability assays in hepatocytes can predict hepatic blood clearance and maximum bioavailability. nuvisan.com
The data below illustrates typical parameters obtained from such in vitro studies.
| Parameter | Description | Typical Measurement System | Example Finding |
| t₁/₂ (Half-life) | The time required for 50% of the compound to be metabolized. | Microsomes, Hepatocytes | A longer half-life for a deuterated analog compared to the non-deuterated parent compound indicates increased metabolic stability. juniperpublishers.com |
| CLint (Intrinsic Clearance) | The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. | Microsomes, Hepatocytes | Lower CLint values for the deuterated compound suggest a slower rate of metabolism. nih.govmdpi.com |
Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions. The process typically involves incubating the substrate (this compound) with either a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of known selective inhibitors for specific CYP isozymes. sigmaaldrich.com By observing which inhibitor reduces the rate of metabolism, the contributing enzyme can be identified.
| CYP Isozyme | Selective Inhibitor | Potential Role in Metabolism of O-Desmethyl Mebeverine Alcohol |
| CYP1A2 | Furafylline | Potential involvement in O-demethylation. sigmaaldrich.com |
| CYP2D6 | Quinidine | A likely candidate for O-demethylation due to its role in metabolizing similar structures. sigmaaldrich.com |
| CYP3A4/5 | Ketoconazole | A major drug-metabolizing enzyme, often involved in demethylation reactions. nih.govsigmaaldrich.com |
| CYP2C9 | Sulphaphenazole | Can be screened to rule out or confirm its contribution. sigmaaldrich.com |
| CYP2C19 | Mephenytoin | Can be screened to rule out or confirm its contribution. sigmaaldrich.com |
Isotope Effects in Biotransformation Reactions of Mebeverine Metabolites
The use of stable isotope-labeled compounds like this compound is based on the kinetic isotope effect (KIE). nih.gov Specifically, the deuterium KIE occurs because the covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond.
In drug metabolism, many Phase I reactions catalyzed by CYP450 enzymes involve the cleavage of a C-H bond as the rate-limiting step. researchgate.net By strategically replacing hydrogen with deuterium at a site of metabolism, this reaction can be slowed down. This effect can lead to:
Metabolic Shunting: If a molecule has multiple sites of metabolism, slowing down the reaction at one site (due to deuteration) may cause metabolism to "shunt" or redirect to an alternative pathway. This can alter the ratio of metabolites formed. researchgate.net
For this compound, the deuterium atoms are placed on the molecule. If O-demethylation or another reaction involves cleavage of one of these C-D bonds, a significant KIE would be expected, resulting in slower formation of downstream metabolites compared to the non-deuterated analog. medchemexpress.comresearchgate.net This makes this compound an invaluable tool for precisely mapping metabolic pathways and quantifying the contribution of different enzymatic reactions. medchemexpress.com
Primary and Secondary Kinetic Isotope Effects (KIE) on Metabolic Pathways
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic drug metabolism studies. The C-D bond is stronger than the C-H bond, and therefore, more energy is required to break it.
A primary kinetic isotope effect occurs when the bond to the isotope is cleaved in the rate-determining step of a reaction. wikipedia.orgslideshare.net In the context of drug metabolism, if a C-H bond is broken during the primary metabolic transformation of a drug, replacing that hydrogen with deuterium will slow down the reaction. wikipedia.orgnih.gov This effect is particularly pronounced in oxidations catalyzed by cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov The magnitude of the primary KIE, typically expressed as the ratio of the reaction rates (kH/kD), can be substantial, often ranging from 6 to 10 for C-H versus C-D bonds. wikipedia.org
A secondary kinetic isotope effect is observed when the isotopic substitution is at a position not directly involved in bond breaking during the rate-determining step. wikipedia.orgepfl.ch These effects are generally smaller than primary KIEs but can still provide valuable information about the reaction mechanism and the transition state of the enzymatic reaction. wikipedia.orgutdallas.edu For instance, a change in hybridization at a carbon atom from sp3 to sp2 during a reaction can lead to a measurable secondary KIE. epfl.ch
The strategic placement of deuterium in a molecule like this compound can therefore be used to probe the importance of specific metabolic pathways. If deuteration at a particular site significantly slows down the metabolism of the compound, it provides strong evidence that this site is a primary target for metabolic enzymes.
| Type of KIE | Description | Typical Magnitude (kH/kD) |
| Primary | Isotopic substitution at the bond being cleaved in the rate-determining step. wikipedia.orgslideshare.net | 6-10 wikipedia.org |
| Secondary | Isotopic substitution at a position remote from the bond being broken. wikipedia.orgepfl.ch | ~1.1-1.4 wikipedia.orgepfl.ch |
Deuterium as a Tracer in Metabolic Fate Studies
Beyond its impact on reaction rates, deuterium serves as an excellent stable isotope tracer for metabolic studies. nih.gov Because deuterium has a very low natural abundance (about 0.015%), the administration of a deuterium-labeled compound like this compound allows its metabolic products to be easily distinguished from endogenous molecules in a biological system. nih.gov
The use of deuterated compounds as tracers is a powerful technique in drug discovery and development. nih.gov It enables researchers to track the metabolic fate of a molecule through the body, identifying the various metabolites formed and the pathways by which they are produced. nih.gov This is typically achieved using mass spectrometry, which can differentiate between the deuterated and non-deuterated versions of the molecule based on their mass-to-charge ratio. nih.gov
Application of this compound in Preclinical In Vivo Metabolism Research
Tracer Studies in Animal Models for Metabolite Identification and Quantification
Preclinical studies in animal models are a critical step in drug development. The use of deuterated compounds like this compound in these studies provides a robust method for identifying and quantifying metabolites in vivo. nih.gov By administering the deuterated compound to animals such as rats or dogs, researchers can collect biological samples (e.g., blood, urine, feces) and analyze them for the presence of deuterated metabolites. nih.gov
This technique is particularly powerful when a mixture of the deuterated and non-deuterated drug is administered. The resulting mass spectra will show pairs of peaks for the parent drug and each metabolite, separated by the mass difference corresponding to the number of deuterium atoms. This allows for the confident identification of drug-related material.
Furthermore, stable isotope-labeled compounds are invaluable for accurate quantification of metabolites. By using the deuterated analog as an internal standard, a technique known as isotope dilution mass spectrometry, researchers can achieve highly accurate measurements of metabolite concentrations, even at very low levels.
Hypothetical Metabolite Profile of this compound in a Rat Model
| Analyte | Retention Time (min) | m/z (Unlabeled) | m/z (d5-labeled) | Detected In |
| O-Desmethyl Mebeverine Alcohol | 5.2 | 280.2 | 285.2 | Plasma, Urine |
| Carboxylic Acid Metabolite | 4.1 | 294.2 | 299.2 | Urine, Feces |
| Glucuronide Conjugate | 3.5 | 456.2 | 461.2 | Urine |
Compartmental Analysis of Deuterated Metabolites in Biological Systems
Compartmental modeling is a mathematical approach used to describe the distribution and elimination of a drug and its metabolites throughout the body. nih.govresearchgate.net These models consist of interconnected compartments, each representing a kinetically distinct pool of the substance in the body (e.g., blood, tissues). nih.govresearchgate.net
By analyzing the concentration-time data of this compound and its deuterated metabolites in various biological fluids and tissues, researchers can develop a compartmental model that describes the drug's absorption, distribution, metabolism, and excretion (ADME) properties. springernature.com The use of deuterated tracers is highly advantageous for these studies as it allows for the simultaneous tracking of the parent drug and its metabolites, providing a more complete and dynamic picture of the metabolic processes. nih.gov
This detailed kinetic information is essential for predicting the pharmacokinetic behavior of the drug in humans and for establishing appropriate dosing regimens.
Computational and Theoretical Approaches in Deuterated Compound Research
Molecular Modeling of Enzyme-Substrate Interactions with Deuterated Mebeverine (B1676125) Metabolites
Molecular modeling serves as a powerful tool to visualize and analyze the interactions between drug metabolites and metabolizing enzymes at an atomic level. For deuterated compounds like O-Desmethyl Mebeverine Alcohol-d5, these techniques can elucidate the subtle yet significant effects of isotopic substitution on enzyme binding and conformational preferences.
Docking Studies and Conformational Analysis for this compound
Docking studies are computational simulations that predict the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of a metabolizing enzyme, such as a cytochrome P450 (CYP) isoform. The replacement of five hydrogen atoms with deuterium (B1214612) in the O-desmethylated alcohol metabolite of Mebeverine can influence its binding affinity and orientation within the enzyme's active site.
Table 1: Illustrative Docking Parameters for this compound with a Hypothetical CYP Enzyme Active Site
| Parameter | Non-Deuterated Metabolite | This compound |
| Binding Energy (kcal/mol) | -7.5 | -7.6 |
| Key Interacting Residues | PHE 120, LEU 234, VAL 370 | PHE 120, LEU 234, VAL 370 |
| Distance to Heme Iron (Å) | 4.8 | 4.7 |
| Number of H-Bonds | 2 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental docking data for this compound is not publicly available.
Quantum Chemical Calculations for Isotope Effect Predictions in Biotransformations
Quantum chemical calculations are essential for understanding and predicting the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. google.com The replacement of hydrogen with deuterium often leads to a slower reaction rate, particularly if the C-H bond is broken in the rate-determining step of the metabolic transformation. acs.org
For this compound, quantum chemical methods can be employed to calculate the vibrational frequencies of the C-H and C-D bonds. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond, resulting in a higher activation energy for C-D bond cleavage. libretexts.org This difference in activation energy is the primary cause of the primary kinetic isotope effect. By calculating the potential energy surface of the reaction, researchers can predict the magnitude of the KIE for the metabolic oxidation of the deuterated metabolite. nih.gov
Table 2: Predicted Kinetic Isotope Effects (KIE) for a Hypothetical Oxidation Step of this compound
| Reaction Coordinate | Calculated kH/kD | Predicted Impact on Metabolism |
| Aliphatic Hydroxylation | 3.5 | Significant slowing of this metabolic pathway |
| Aromatic Hydroxylation | 1.2 | Minor impact on this metabolic pathway |
| N-dealkylation | 1.8 | Moderate slowing of this metabolic pathway |
Note: The KIE values are illustrative and depend on the specific enzymatic reaction and the position of deuteration.
In Silico Prediction of Metabolic Hot Spots and Pathways for Deuterated Analogs
In silico tools for metabolism prediction have become indispensable in early drug development. These programs utilize various algorithms, including rule-based systems, machine learning, and structure-based approaches, to identify potential sites of metabolism ("hot spots") on a molecule. nih.gov When applied to deuterated compounds like this compound, these tools can predict how the introduction of deuterium might alter the metabolic profile.
The primary metabolism of Mebeverine involves hydrolysis to Mebeverine alcohol and veratric acid, followed by further oxidation and demethylation. nih.govresearchgate.net For the deuterated metabolite, in silico models can predict whether the deuterium substitution will block or slow down metabolism at the labeled positions, potentially leading to "metabolic switching," where alternative metabolic pathways become more prominent. nih.govosti.gov This can result in a different metabolite profile compared to the non-deuterated parent drug. juniperpublishers.com
Table 3: Predicted Metabolic Pathways for this compound
| Metabolic Pathway | Predicted Likelihood (Non-Deuterated) | Predicted Likelihood (d5-Metabolite) | Rationale |
| Further O-demethylation | High | Low | Deuteration at this site increases the C-D bond strength. |
| Oxidation of the alcohol | High | High | This site is not deuterated. |
| N-dealkylation | Moderate | Moderate to High | Potential for metabolic switching if other pathways are slowed. |
| Aromatic Hydroxylation | Low | Low | Generally a minor pathway for this class of compounds. |
Note: Predictions are based on general principles of drug metabolism and the known metabolism of Mebeverine.
Cheminformatics and Data Analysis for Deuterated Metabolomics Studies
Cheminformatics provides the tools and techniques to manage, analyze, and interpret the large datasets generated in metabolomics studies. In the context of deuterated compounds, cheminformatics plays a crucial role in processing data from techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites. nih.gov
For studies involving this compound, stable isotope labeling is used to trace the metabolic fate of the compound. uky.edu Cheminformatics workflows can be designed to specifically search for the mass shifts associated with the deuterium labels, allowing for the clear differentiation of drug-related metabolites from endogenous molecules. bohrium.comnih.gov This facilitates the creation of comprehensive metabolic maps and allows for quantitative comparisons between the deuterated and non-deuterated compounds. Advanced data analysis techniques can then be used to identify statistically significant differences in metabolite profiles, providing a clearer picture of the impact of deuteration.
Future Directions and Emerging Research Avenues for O Desmethyl Mebeverine Alcohol D5
Integration with Advanced Omics Technologies (e.g., Deuterated Metabolomics)
The field of metabolomics, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological system, relies heavily on high-precision analytical techniques. Deuterated metabolomics, a sub-discipline, utilizes stable isotope labeling to trace the metabolic fate of drugs and their metabolites. O-Desmethyl Mebeverine (B1676125) Alcohol-d5 is central to this application for its parent drug, Mebeverine.
In future research, the integration of O-Desmethyl Mebeverine Alcohol-d5 into advanced omics workflows will enable a more precise understanding of Mebeverine's metabolic pathways. clearsynth.com By serving as an ideal internal standard, it allows for accurate quantification of the corresponding unlabeled metabolite in complex biological matrices like plasma and urine. aptochem.comclearsynth.com This is crucial because Mebeverine itself is rapidly hydrolyzed and seldom detected, making the analysis of its metabolites essential for understanding its pharmacokinetics. nih.govoup.com The use of such deuterated standards helps correct for variations in sample preparation and instrument response, which is paramount for the robustness of high-throughput metabolomic studies. clearsynth.com
Development of Novel Isotopic Labeling Strategies for Drug Metabolites
The "d5" designation in this compound signifies a specific isotopic labeling strategy where five hydrogen atoms are replaced by deuterium (B1214612). The development of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, with deuterium being a preferred isotope due to the prevalence of hydrogen in drug molecules. aptochem.com
Future research will likely focus on optimizing these labeling strategies. The goal is to produce standards that not only provide a clear mass shift from the analyte but are also synthesized efficiently and are stable against isotopic exchange. The specific placement and number of deuterium atoms can influence the chromatographic behavior and fragmentation patterns in mass spectrometry. While ideally, a deuterated standard co-elutes perfectly with the analyte, significant differences in deuterium content can sometimes lead to slight chromatographic separation. researchgate.net Therefore, ongoing research into novel labeling techniques aims to create even more reliable and "silent" internal standards that perfectly mimic the analyte's behavior while being distinguishable by mass, further refining the accuracy of quantitative bioanalysis. aptochem.com
Role in Understanding Drug-Drug Interactions and Polymorphism Effects on Metabolism
The clinical effect of a drug can be significantly altered by co-administered medications (drug-drug interactions) or by an individual's genetic makeup (polymorphism), particularly in the genes coding for metabolic enzymes. Mebeverine is metabolized extensively by esterases and other enzymes. wikipedia.orgresearchgate.net Investigating how other drugs or genetic variations affect this metabolism requires highly accurate methods to quantify the resulting metabolites.
This compound serves as a critical analytical tool in pharmacokinetic studies designed to probe these effects. By enabling the precise measurement of its unlabeled counterpart, researchers can determine if a co-administered drug, for instance, inhibits or induces the metabolic pathway leading to O-Desmethyl Mebeverine Alcohol. drugbank.com Similarly, it can be used in pharmacogenomic studies to assess how different enzyme polymorphisms impact metabolite formation, helping to explain inter-individual variability in drug response. While general interactions for mebeverine are not well-documented, it is advised not to take it with other irritable bowel syndrome (IBS) remedies that work similarly. www.nhs.uk
Contribution to the Predictive Toxicology of Mebeverine Metabolites
Predictive toxicology aims to foresee potential adverse effects of a drug based on its chemical structure and metabolic profile. The metabolism of Mebeverine is known to produce several compounds, including Mebeverine Alcohol, which can be a precursor to amphetamine-like substances. nih.govoup.com This has investigative implications, as it can lead to false-positive results in amphetamine immunoassays. nih.govresearchgate.net
The ability to accurately quantify specific metabolites is fundamental to assessing toxicological risk. This compound facilitates the exact measurement of one of these key metabolites. By using this deuterated standard in toxicological and forensic analyses, researchers can build a more accurate quantitative picture of the metabolic pathways. nih.gov This data is invaluable for understanding the conditions under which potentially confounding or toxic metabolites are formed and for distinguishing between the use of Mebeverine and illicit substances.
Innovations in Analytical Workflow Automation for Deuterated Standards
Modern pharmaceutical analysis demands high-throughput and automated workflows to process large numbers of samples efficiently. The robustness and reliability of the analytical method are key to successful automation. The use of a high-quality, deuterated internal standard is an essential component of a robust bioanalytical method suitable for automation. aptochem.com
This compound contributes directly to this area. By providing a reliable internal standard, it minimizes analytical variability, reduces the need for repeat analyses, and ensures consistent performance of the assay over time. aptochem.com This stability and predictability are prerequisites for automating analytical workflows, from sample preparation to data analysis. Future innovations will likely involve the integration of such standards into fully automated platforms that can perform rapid and sensitive quantification of drug metabolites for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, with methods like HPLC-MS/MS benefiting significantly from these advancements. mathewsopenaccess.com
Data Tables
Table 1: Research Findings for this compound
| Research Area | Application of this compound | Significance |
|---|---|---|
| Advanced Omics | Serves as an internal standard in deuterated metabolomics studies. | Enables accurate tracing and quantification of the metabolic fate of Mebeverine in complex biological systems. clearsynth.com |
| Isotopic Labeling | Represents a stable isotope labeling strategy with five deuterium atoms. | Provides a distinct mass signature for mass spectrometry, ensuring it can be differentiated from the unlabeled metabolite. aptochem.com |
| Drug Interactions | Used as a quantitative tool in pharmacokinetic studies. | Allows for precise measurement of metabolite levels to assess the impact of other drugs or genetic polymorphisms on Mebeverine metabolism. |
| Predictive Toxicology | Facilitates accurate quantification of a key Mebeverine metabolite. | Helps in understanding the formation of potentially confounding or toxic byproducts, such as amphetamine-like compounds. nih.govoup.com |
| Workflow Automation | Acts as a robust internal standard in high-throughput bioanalysis. | Increases the reliability and reproducibility of analytical methods, making them suitable for automation and reducing sample rejection rates. aptochem.commathewsopenaccess.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| This compound | Deuterated Internal Standard |
| Mebeverine | Parent Drug, Antispasmodic |
| O-Desmethyl Mebeverine Alcohol | Analyte, Metabolite of Mebeverine medchemexpress.com |
| Mebeverine Alcohol | Metabolite of Mebeverine nih.govoup.com |
| Veratric Acid | Metabolite of Mebeverine nih.govoup.com |
| Mebeverine Acid | Metabolite of Mebeverine mathewsopenaccess.comwada-ama.org |
| Desmethyl Mebeverine Acid | Metabolite of Mebeverine mathewsopenaccess.comwada-ama.org |
| Paracetamol | Everyday Painkiller www.nhs.uk |
Q & A
Q. What are the recommended safety protocols for handling O-Desmethyl Mebeverine Alcohol-d5 in laboratory settings?
- Methodological Answer : Handling requires strict adherence to engineering controls (e.g., fume hoods) and personal protective equipment (PPE). Respiratory protection should use NIOSH/CEN-approved respirators with ABEK filters for backup. Chemical-resistant gloves (tested for solvent compatibility) and EN 166-compliant eye protection are mandatory. Fire-retardant, anti-static lab coats are advised to minimize skin exposure. Dispose of contaminated materials per local regulations .
Q. How can researchers validate the identity and purity of this compound for use as a reference standard?
- Methodological Answer : Purity validation should combine chromatographic (e.g., HPLC, GC-MS) and spectroscopic (NMR, IR) methods. For deuterated analogs, mass spectrometry is critical to confirm isotopic enrichment. Cross-reference pharmacopeial standards (e.g., USP/EP) if applicable. Document all analytical parameters (retention times, spectral peaks) in line with reproducibility guidelines .
Q. What experimental approaches are suitable for characterizing the physicochemical properties of this compound when data are unavailable?
- Methodological Answer : Conduct systematic studies:
- Solubility : Use shake-flask method with solvents (water, ethanol, DMSO) at controlled temperatures.
- Stability : Accelerated stability testing under varying pH, temperature, and light exposure, monitored via LC-MS.
- Thermal properties : Differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound as an α1 receptor inhibitor?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor subtypes). Standardize protocols:
- Use in vitro models (isolated tissue assays or transfected cell lines expressing human α1 receptors).
- Validate receptor binding affinity via competitive radioligand assays.
- Cross-validate with functional assays (e.g., calcium flux measurements). Address batch-to-batch variability by sourcing from certified suppliers .
Q. What analytical strategies are recommended for detecting trace decomposition products of this compound under stress conditions?
- Methodological Answer : Employ forced degradation studies:
- Thermal stress : Heat samples to 40–80°C and analyze via GC-MS or LC-HRMS for volatile/by-product identification.
- Oxidative stress : Expose to H₂O₂ or UV light; monitor for carbonyl derivatives (e.g., CO, detected via FTIR).
- Hydrolytic stress : Test in acidic/basic conditions, followed by NMR to identify hydrolyzed metabolites .
Q. How should researchers design experiments to investigate the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Use isotopically labeled (deuterated) analogs to track metabolites via mass spectrometry:
Administer the compound to in vitro (hepatocyte cultures) or in vivo (rodent) models.
Collect plasma/urine samples at timed intervals.
Perform metabolite profiling using UPLC-QTOF-MS, comparing fragmentation patterns to synthetic standards.
Quantify major metabolites using deuterium-specific isotopic dilution techniques .
Data Reporting and Reproducibility
Q. What steps ensure reproducibility in studies involving this compound?
- Methodological Answer :
- Document batch-specific data (CAS 155172-67-1, purity ≥98%) and storage conditions (e.g., -20°C in inert atmospheres).
- Publish detailed experimental protocols (e.g., molar ratios, incubation times) in supplementary materials.
- Adhere to FAIR principles: Assign unique identifiers to datasets and share raw spectral/chromatographic data via repositories .
Q. How can researchers address gaps in toxicological and ecological data for this compound?
- Methodological Answer :
- Acute toxicity : Perform OECD Guideline 423 assays (oral/dermal/inhalation) in rodent models.
- Ecotoxicology : Conduct algal growth inhibition (OECD 201) and Daphnia magna immobilization tests (OECD 202).
- Bioaccumulation : Use logP calculations (via shake-flask or computational models) to estimate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
